molecular formula C9H10ClN B1460631 3-(Cyclobut-1-en-1-yl)pyridine hydrochloride CAS No. 2059932-78-2

3-(Cyclobut-1-en-1-yl)pyridine hydrochloride

Cat. No. B1460631
CAS RN: 2059932-78-2
M. Wt: 167.63 g/mol
InChI Key: OFJPVUAEDAELGZ-UHFFFAOYSA-N
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Description

3-(Cyclobut-1-en-1-yl)pyridine hydrochloride, also known as CBP, is a heterocyclic compound. It has the molecular formula C9H10ClN and a molecular weight of 167.64 g/mol .

Scientific Research Applications

Synthesis of Cyclobutenyl-Indoles

3-(Cyclobut-1-en-1-yl)pyridine hydrochloride: is used in the synthesis of cyclobutenyl-indoles, which are valuable intermediates in pharmaceutical research. A transition-metal-free strategy allows for the creation of these compounds under mild conditions .

Development of Agrochemicals

The cyclobutene ring present in this compound provides a unique structural motif for the development of agrochemicals. Its reactivity can be harnessed to create novel pesticides and herbicides with improved efficacy .

Material Sciences

In material sciences, 3-(Cyclobut-1-en-1-yl)pyridine hydrochloride can be used to modify the properties of polymers and coatings. The introduction of the cyclobutene moiety can lead to materials with enhanced durability and resistance to environmental stress .

Analytical Chemistry Techniques

This compound is often used as a standard or reagent in various analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC. Its well-defined structure and properties make it an excellent candidate for calibration and method development .

Organic Synthesis Research

Researchers utilize 3-(Cyclobut-1-en-1-yl)pyridine hydrochloride in organic synthesis to explore new reaction pathways. Its unique structure can lead to the discovery of novel synthetic routes and mechanisms .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of small molecule drugs. Its incorporation into drug candidates can influence pharmacokinetic and pharmacodynamic properties .

Catalysis

The cyclobutene ring in 3-(Cyclobut-1-en-1-yl)pyridine hydrochloride can act as a ligand in catalytic systems, potentially leading to more efficient and selective catalytic processes .

Chemical Education

Lastly, due to its interesting chemical properties, 3-(Cyclobut-1-en-1-yl)pyridine hydrochloride is used in chemical education to demonstrate principles of organic chemistry and synthesis to students .

Safety and Hazards

The safety and hazards of 3-(Cyclobut-1-en-1-yl)pyridine hydrochloride are not explicitly mentioned in the search results .

Future Directions

The future directions of 3-(Cyclobut-1-en-1-yl)pyridine hydrochloride are not explicitly mentioned in the search results .

properties

IUPAC Name

3-(cyclobuten-1-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N.ClH/c1-3-8(4-1)9-5-2-6-10-7-9;/h2-3,5-7H,1,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJPVUAEDAELGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C1)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclobut-1-en-1-yl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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